![molecular formula C19H23NO5 B4877521 dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4877521.png)
dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as BHDP, is a chemical compound that has been widely studied in recent years due to its potential applications in scientific research. BHDP is a pyridine derivative that is commonly used as a ligand in coordination chemistry, and it has been found to exhibit a variety of interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not well understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes may then interact with biological molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to exhibit a variety of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been found to exhibit antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful ligand for a variety of applications, including catalysis and sensing. However, one limitation of dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of new dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate-based complexes for use in catalysis and sensing. Another area of interest is the investigation of the biochemical and physiological effects of dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and its complexes, with the goal of identifying new therapeutic targets for the treatment of disease. Additionally, further studies on the mechanism of action of dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate may help to shed light on its potential applications in scientific research.
Scientific Research Applications
Dimethyl 1-butyl-4-(4-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been used extensively in scientific research as a ligand in coordination chemistry. It has been found to form stable complexes with a variety of metal ions, including copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis, sensing, and imaging.
properties
IUPAC Name |
dimethyl 1-butyl-4-(4-hydroxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-4-5-10-20-11-15(18(22)24-2)17(16(12-20)19(23)25-3)13-6-8-14(21)9-7-13/h6-9,11-12,17,21H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWSSEBQIOJNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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